Trifluoroacetonitrile

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Compressed Gas;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

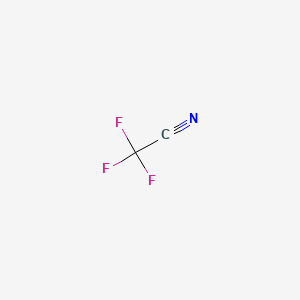

Structure

2D Structure

属性

IUPAC Name |

2,2,2-trifluoroacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2F3N/c3-2(4,5)1-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFFUEHODRAXXIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059862 | |

| Record name | Acetonitrile, trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquefied gas; [MSDSonline] | |

| Record name | Trifluoroacetonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9082 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

353-85-5 | |

| Record name | Trifluoroacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=353-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetonitrile, 2,2,2-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetonitrile, 2,2,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetonitrile, trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoroacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Trifluoroacetonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoroacetonitrile (CF₃CN) is a fluorinated organic compound that has garnered significant interest in various scientific and industrial sectors. Its unique properties, stemming from the presence of the trifluoromethyl group, make it a valuable reagent and building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, applications, and safety considerations of this compound.

Chemical and Physical Properties

This compound is a colorless gas at standard conditions.[1] Its fundamental properties are summarized in the table below, providing a comprehensive overview for researchers and chemists.

| Property | Value | Reference |

| CAS Number | 353-85-5 | [1][2][3][4][5][6] |

| Molecular Formula | C₂F₃N | [1][2][3][4][5][6] |

| Molecular Weight | 95.02 g/mol | [3][5][7] |

| Appearance | Colorless gas | [1][2][6] |

| Boiling Point | -64 °C | [1][3][4] |

| Melting Point | -144.42 °C | [3][6] |

| Density | 1.332 g/cm³ (predicted) | [3][4][6] |

| Solubility in Water | Insoluble | [1] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and ether | [2] |

| Vapor Pressure | 0.231 mmHg at 25°C | [6] |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound involves the dehydration of trifluoroacetamide (B147638). This process is a classic example of nitrile synthesis from an amide.

Experimental Protocol: Dehydration of Trifluoroacetamide

This protocol is based on the method first described by Frédéric Swarts in 1922.[1]

Materials:

-

Trifluoroacetamide

-

Trifluoroacetic anhydride (B1165640)

-

Pyridine or Carbon tetrachloride (as solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, dissolve trifluoroacetamide in an appropriate solvent (pyridine or carbon tetrachloride).

-

Slowly add trifluoroacetic anhydride to the solution while stirring. The reaction is exothermic and should be controlled by external cooling if necessary.

-

Once the addition is complete, heat the reaction mixture to reflux for a specified period to ensure the completion of the dehydration reaction.

-

Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC) or infrared (IR) spectroscopy, to observe the disappearance of the amide and the formation of the nitrile.

-

Upon completion, the this compound product can be isolated by distillation from the reaction mixture. Due to its low boiling point, appropriate cryogenic trapping is required to collect the gaseous product.

-

The collected this compound should be stored in a sealed container under anhydrous conditions at a low temperature.

Applications in Research and Development

This compound serves as a crucial building block in organic chemistry, primarily for the introduction of the trifluoromethyl group into various molecular scaffolds. This functional group is highly sought after in medicinal chemistry and materials science due to its ability to enhance metabolic stability, binding affinity, and lipophilicity of molecules.

The logical relationship of its applications can be visualized as follows:

Safety and Handling

This compound is a toxic and hazardous material that requires strict safety protocols for handling.

Hazard Identification:

-

Pressure Hazard: Contains gas under pressure; may explode if heated.[7][9]

-

Irritant: May cause irritation to the skin, eyes, and respiratory tract.[8]

-

Frostbite: Evaporating liquid can cause frostbite.[7]

Personal Protective Equipment (PPE):

-

Respiratory Protection: A self-contained breathing apparatus (SCBA) or a full-face respirator with appropriate cartridges is mandatory when handling this gas.[8][10]

-

Hand Protection: Chemical-resistant gloves are required.[8][11]

-

Eye Protection: Chemical safety goggles or a face shield must be worn.[8][10]

-

Skin and Body Protection: A lab coat or chemical-resistant suit should be worn.[10][11]

Handling and Storage:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[9][10][11]

-

Store in a tightly closed, properly labeled cylinder in a cool, dry, and well-ventilated area away from incompatible materials.[2][9][10]

-

Cylinder temperature should not exceed 52 °C (125 °F).[2][8]

-

Ground all equipment to prevent static discharge.[10]

First Aid Measures:

-

Inhalation: Immediately move the victim to fresh air and call for emergency medical help. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[8][11]

-

Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water. For frostbite, warm the affected area gently with lukewarm water. Seek medical attention.[8][11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][11]

-

Ingestion: Ingestion is unlikely for a gas. However, if it occurs, do not induce vomiting. Seek immediate medical attention.[8][11]

Conclusion

This compound is a chemical of significant utility, particularly in the synthesis of fluorinated compounds for the pharmaceutical and agrochemical industries. Its unique properties necessitate careful handling and adherence to stringent safety protocols. This guide provides a foundational understanding of its characteristics and applications to aid researchers and professionals in its safe and effective utilization.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 353-85-5 [chemicalbook.com]

- 4. This compound | CAS#:353-85-5 | Chemsrc [chemsrc.com]

- 5. parchem.com [parchem.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound | C2F3N | CID 67710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound(353-85-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. echemi.com [echemi.com]

- 11. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to the Physical Properties of 2,2,2-Trifluoroacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2,2,2-Trifluoroacetonitrile (CF₃CN). The information is curated for researchers, scientists, and professionals in drug development who utilize fluorinated compounds. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and presents visual diagrams of its synthesis and representative reactivity.

Core Physical and Chemical Properties

2,2,2-Trifluoroacetonitrile is a colorless gas at standard conditions.[1] It is a valuable building block in organic synthesis, particularly for the introduction of the trifluoromethyl group into heterocyclic structures.[2] A summary of its fundamental physical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₂F₃N | [3][4] |

| Molecular Weight | 95.02 g/mol | [3][5] |

| Boiling Point | -64 °C (at 1013 hPa) | [1][6] |

| Melting Point | -144.42 °C | [4][6] |

| Density (Predicted) | 1.332 ± 0.06 g/cm³ | [4][6] |

| Appearance | Colorless gas | [1][7] |

| Solubility in Water | Insoluble | [1] |

Spectroscopic and Thermochemical Data

Spectroscopic and thermochemical data are critical for the identification and characterization of 2,2,2-Trifluoroacetonitrile and for understanding its energetic properties.

| Parameter | Value/Description | Source(s) |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 69, 2nd Highest: 76, 3rd Highest: 50 | [3] |

| Infrared Spectrum | Vapor phase IR data available. The nitrile (C≡N) stretch is a characteristic peak. | [8] |

| Enthalpy of Formation (ΔfH°) | Experimental determination typically involves combustion calorimetry. | [9] |

Safety Information

2,2,2-Trifluoroacetonitrile is a hazardous substance and requires careful handling. It is classified as a compressed gas and is fatal if inhaled.[3][9][10]

| Hazard Statement | Precautionary Statement |

| H280: Contains gas under pressure; may explode if heated. | P260: Do not breathe gas. |

| H330: Fatal if inhaled. | P284: Wear respiratory protection. |

| P310: Immediately call a POISON CENTER or doctor/physician. | |

| P410+P403: Protect from sunlight. Store in a well-ventilated place. |

Experimental Protocols

Detailed experimental methodologies are essential for the accurate determination of physical properties and for the safe handling and use of 2,2,2-Trifluoroacetonitrile.

Determination of Boiling Point (Micro-scale Method)

Given the volatile and toxic nature of 2,2,2-Trifluoroacetonitrile, a micro-scale method for determining its boiling point is recommended to minimize exposure and material usage.

Apparatus:

-

Thiele tube

-

Thermometer (-100 to 30 °C range)

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., silicone oil)

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

A small amount of 2,2,2-Trifluoroacetonitrile is placed in the small test tube.

-

The capillary tube, with its open end down, is placed inside the test tube.

-

The test tube is attached to the thermometer.

-

The assembly is placed in a Thiele tube containing heating oil.

-

The Thiele tube is gently heated. A stream of bubbles will emerge from the capillary tube.

-

Heating is discontinued, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Enthalpy of Formation (Combustion Calorimetry)

The enthalpy of formation of organofluorine compounds like 2,2,2-Trifluoroacetonitrile is determined using specialized combustion calorimetry techniques.

Apparatus:

-

Bomb calorimeter

-

Oxygen source

-

Sample crucible

-

Ignition system

-

Temperature measurement system

Procedure:

-

A known mass of the substance is placed in the crucible inside the bomb calorimeter.

-

The bomb is sealed and pressurized with excess oxygen.

-

The bomb is placed in a known quantity of water in the calorimeter.

-

The sample is ignited, and the temperature change of the water is precisely measured.

-

The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.

-

The enthalpy of formation is then derived from the heat of combustion using Hess's law, taking into account the stoichiometry of the reaction and the known enthalpies of formation of the products (e.g., CO₂, HF, N₂).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the presence of fluorine, ¹⁹F NMR is a powerful tool for characterizing 2,2,2-Trifluoroacetonitrile. A sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃) and placed in an NMR spectrometer. The ¹⁹F chemical shift provides information about the electronic environment of the fluorine atoms.

Infrared (IR) Spectroscopy: Gas-phase IR spectroscopy can be used to identify the functional groups in 2,2,2-Trifluoroacetonitrile. The sample is introduced into a gas cell, and an IR beam is passed through it. The characteristic absorption bands, particularly the strong C≡N stretching vibration, are used for identification.

Synthesis and Reactivity Workflows

While specific biological signaling pathways for 2,2,2-Trifluoroacetonitrile are not well-documented, its synthesis and chemical reactivity provide logical workflows that can be visualized.

Synthesis of 2,2,2-Trifluoroacetonitrile

A common laboratory synthesis of 2,2,2-Trifluoroacetonitrile involves the dehydration of trifluoroacetamide.[11]

Caption: Synthesis of 2,2,2-Trifluoroacetonitrile via dehydration.

[3+2] Cycloaddition Reaction

2,2,2-Trifluoroacetonitrile can participate in [3+2] cycloaddition reactions, for example, with diarylnitrilimines, to form trifluoromethyl-substituted triazoles.

Caption: [3+2] Cycloaddition reaction involving 2,2,2-Trifluoroacetonitrile.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound Precursor Synthesized - ChemistryViews [chemistryviews.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN102746190A - Preparation method of this compound - Google Patents [patents.google.com]

- 6. begellhouse.com [begellhouse.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | C2F3N | CID 67710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

The Genesis of a Key Fluorinated Building Block: The Discovery and First Synthesis of Trifluoroacetonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 21, 2025

Abstract

Trifluoroacetonitrile (CF₃CN), a colorless gas at room temperature, has emerged as a valuable building block in organic synthesis, particularly in the preparation of trifluoromethyl-containing heterocycles for pharmaceutical and agrochemical applications. Its unique electronic properties and the synthetic versatility of the nitrile group make it a reagent of significant interest. This technical guide provides a comprehensive overview of the initial discovery and the first reported chemical synthesis of this compound by the Belgian chemist Frédéric Swarts in 1922. Detailed experimental protocols for this seminal work, alongside more contemporary adaptations, are presented. Furthermore, this document summarizes the key physicochemical properties of this compound and outlines the logical workflow of its inaugural synthesis.

Introduction

The introduction of fluorine and fluorinated groups into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl group (-CF₃) is particularly sought after in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This compound stands out as a compact and efficient reagent for introducing the -CF₃ moiety, especially in the construction of nitrogen-containing ring systems.

The history of this compound dates back to the early 20th century, a period of burgeoning exploration in organofluorine chemistry. The pioneering work of Frédéric Swarts laid the foundation for the synthesis of a wide array of fluorinated organic compounds. His 1922 disclosure of the first synthesis of this compound marked a significant milestone, providing the scientific community with initial access to this versatile reagent.[1] This guide revisits this foundational work, offering a detailed perspective for contemporary researchers.

The First Synthesis: Dehydration of Trifluoroacetamide (B147638)

The inaugural synthesis of this compound was achieved by Frédéric Swarts through the dehydration of trifluoroacetamide.[1] The core principle of this reaction is the removal of a molecule of water from the primary amide, trifluoroacetamide, to form the corresponding nitrile. The potent dehydrating agent employed in this pioneering work was phosphoric oxide (phosphorus pentoxide, P₄O₁₀).

The overall transformation can be represented as follows:

CF₃CONH₂ + P₄O₁₀ → CF₃CN + H₂P₂O₇

This reaction established a fundamental and still relevant strategy for the synthesis of this compound and other fluorinated nitriles.

Figure 1: Logical workflow of the first synthesis of this compound.

Experimental Protocols

While the original 1922 publication by Swarts is concise, subsequent research and established laboratory practices for similar dehydrations allow for the reconstruction of a detailed experimental protocol representative of the first synthesis. Modern adaptations often introduce solvents to mitigate the exothermic nature of the reaction between the amide and phosphorus pentoxide, which can be challenging to control in a solid-state reaction.

Original Synthesis by Swarts (1922)

Objective: To synthesize this compound by the dehydration of trifluoroacetamide using phosphorus pentoxide.

Materials:

-

Trifluoroacetamide (CF₃CONH₂)

-

Phosphorus pentoxide (P₄O₁₀)

Apparatus:

-

Distillation apparatus, including a reaction flask, distillation head, condenser, and a receiving flask cooled in a cold bath (e.g., dry ice/acetone).

-

Heating mantle or oil bath.

-

Vacuum source (optional, as the original work may have been performed at atmospheric pressure).

Procedure:

-

In a dry reaction flask, trifluoroacetamide is intimately mixed with a molar excess of phosphorus pentoxide. Note: This mixing should be done with caution as the reaction can be exothermic.

-

The flask is fitted with a distillation apparatus. The receiving flask is cooled to at least -70 °C to collect the volatile this compound (boiling point: -64 °C).

-

The reaction mixture is gently heated to initiate the dehydration reaction and distill the product. The distillation is continued until no more product is collected.

-

The collected this compound is a colorless, volatile liquid/gas at low temperatures. Due to its low boiling point, it should be handled in a well-ventilated fume hood and kept cold.

Modern Adaptation with a Solvent

To improve heat transfer and control the reaction rate, modern procedures often employ a high-boiling inert solvent.

Materials:

-

Trifluoroacetamide (1.0 eq)

-

Phosphorus pentoxide (0.5 - 1.0 eq)

-

Inert high-boiling solvent (e.g., polyphosphoric acid, sulfolane, or a high-boiling hydrocarbon)

Procedure:

-

The inert solvent is placed in the reaction flask and heated.

-

A mixture of trifluoroacetamide and phosphorus pentoxide is added portion-wise to the hot solvent.

-

The this compound gas that evolves is passed through a condenser and collected in a cold trap.

-

The reaction temperature is maintained until the evolution of gas ceases.

-

The collected product can be further purified by low-temperature distillation.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂F₃N | [1] |

| Molar Mass | 95.024 g/mol | [1] |

| Appearance | Colorless gas | [1] |

| Boiling Point | -64 °C | [1] |

| Solubility in Water | Insoluble | [1] |

| Crystal Structure (Solid) | Orthorhombic | [1] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features and Observations |

| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum shows a molecular ion peak (M⁺) at m/z = 95, corresponding to the molecular weight of this compound. Prominent fragment ions include [CF₃]⁺ at m/z = 69 and [M-F]⁺ at m/z = 76. |

| Infrared (IR) Spectroscopy | The IR spectrum of this compound is characterized by a strong absorption band corresponding to the C≡N stretching vibration, typically observed in the region of 2250-2270 cm⁻¹. Strong C-F stretching vibrations are also prominent in the 1100-1300 cm⁻¹ region. |

Logical Relationships and Experimental Workflow

The synthesis of this compound from trifluoroacetamide via dehydration is a straightforward process. The key logical relationship is the transformation of a primary amide functional group into a nitrile functional group through the action of a dehydrating agent. The experimental workflow is dictated by the physical properties of the product, namely its high volatility.

Figure 2: Experimental workflow for the first synthesis of this compound.

Conclusion

The discovery and first synthesis of this compound by Frédéric Swarts in 1922 was a pivotal moment in organofluorine chemistry. The dehydration of trifluoroacetamide with phosphorus pentoxide provided the initial route to this valuable synthetic intermediate. While modern methods have been developed to improve safety, control, and scalability, the fundamental chemical principle established by Swarts remains a cornerstone of nitrile synthesis. This guide serves as a detailed resource for researchers, providing both the historical context and the practical knowledge necessary to understand and utilize this important fluorinated building block in their scientific endeavors.

References

Thermodynamic Properties of Gaseous Trifluoroacetonitrile (CF3CN): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of gaseous trifluoroacetonitrile (CF3CN). This compound is a key building block in the synthesis of various fluorinated organic compounds, making a thorough understanding of its thermodynamic stability and behavior crucial for process design, safety analysis, and computational modeling in pharmaceutical and materials science research. This document summarizes key quantitative data, details experimental and computational methodologies for their determination, and illustrates fundamental thermodynamic relationships and experimental workflows.

Core Thermodynamic Data

The thermodynamic properties of gaseous CF3CN have been determined through a combination of experimental measurements and computational chemistry. The following tables summarize the most critical data available from well-established sources.

Table 1: Standard Molar Enthalpy of Formation, Entropy, and Heat Capacity

| Thermodynamic Property | Value | Units | Reference |

| Standard Molar Enthalpy of Formation (ΔfH°gas, 298.15 K) | -495.39 ± 2.90 | kJ/mol | JANAF Thermochemical Tables[1] |

| Standard Molar Enthalpy of Formation (ΔfH°gas, 298.15 K) | -118.7 ± 0.15 | kcal/mol | Walker, Sinke, et al. (1970)[2] |

| Standard Molar Entropy (S°gas, 1 bar, 298.15 K) | 298.53 | J/(mol·K) | JANAF Thermochemical Tables[1] |

| Molar Heat Capacity (Cp, 298.15 K) | 78.23 | J/(mol·K) | NIST Chemistry Webbook[1] |

| Integrated Heat Capacity (0 K to 298.15 K) | 15.90 | kJ/mol | JANAF Thermochemical Tables[1] |

Table 2: Shomate Equation Parameters for Ideal Gas Heat Capacity

The ideal gas heat capacity (Cp) of CF3CN as a function of temperature can be calculated using the Shomate equation:

Cp° = A + Bt + Ct² + D*t³ + E/t²

where:

-

Cp° = heat capacity (J/mol·K)

-

t = temperature (K) / 1000

The coefficients A, B, C, D, and E are valid over specific temperature ranges as provided by the NIST Chemistry Webbook[2].

| Coefficient | Value (298 K to 1100 K) | Value (1100 K to 6000 K) |

| A | 43.25419 | 128.8228 |

| B | 176.8711 | 2.308778 |

| C | -142.3330 | -0.461357 |

| D | 42.52450 | 0.031661 |

| E | -0.553861 | -11.15228 |

Experimental Protocols for Enthalpy of Formation Determination

The standard enthalpy of formation of gaseous CF3CN has been determined experimentally using two primary methods, as reported by Walker, Sinke, Perettie, and Janz in 1970. The following sections provide a detailed, representative overview of these experimental protocols.

Method 1: Third-Law Analysis of Gas-Phase Equilibrium

This method involves the study of the reversible thermal decomposition of this compound into hexafluoroethane (B1207929) (C2F6) and cyanogen (B1215507) (C2N2) at high temperatures.

Reaction: 2 CF3CN(g) ⇌ C2F6(g) + C2N2(g)

Experimental Workflow:

References

Trifluoroacetonitrile Solubility in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of trifluoroacetonitrile (CF₃CN) in organic solvents. This compound is a valuable reagent in organic synthesis, particularly for the introduction of the trifluoromethyl group into molecular structures, a modification known to enhance the chemical and biological properties of compounds. A thorough understanding of its solubility is crucial for its effective use in various research and development applications, including drug discovery and materials science.

While precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively available in published literature, this guide consolidates the existing qualitative information and provides detailed experimental protocols for determining its solubility.

Physicochemical Properties of this compound

This compound is a colorless gas at standard temperature and pressure with a pungent odor. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂F₃N | |

| Molar Mass | 95.024 g/mol | |

| Boiling Point | -64 °C (at 1013 hPa) | |

| Melting Point | -45 °C | |

| Appearance | Colorless gas | |

| Water Solubility | Limited/Insoluble |

Solubility of this compound in Organic Solvents

This compound is generally characterized as being highly soluble in a variety of organic solvents. This high solubility is attributed to its molecular structure, which includes a polar nitrile group and a trifluoromethyl group that can participate in various intermolecular interactions with solvent molecules. The table below summarizes the qualitative solubility of this compound in common organic solvents based on available information.

| Solvent | Solvent Class | Qualitative Solubility |

| Ethanol (B145695) | Alcohol | High |

| Diethyl Ether | Ether | High |

| Methanol | Alcohol | Expected to be high |

| Acetone | Ketone | Expected to be high |

| Dichloromethane | Halogenated Hydrocarbon | Expected to be high |

| Chloroform | Halogenated Hydrocarbon | Expected to be high |

| Ethyl Acetate | Ester | Expected to be high |

| Toluene | Aromatic Hydrocarbon | Expected to be soluble |

| Acetonitrile | Nitrile | Expected to be miscible |

Note: "Expected to be high/soluble" is based on the general principle of "like dissolves like" and the reported high solubility in ethanol and ether. For precise applications, experimental determination of solubility is recommended.

Experimental Protocols for Solubility Determination

The determination of the solubility of a gas like this compound in a liquid solvent requires a carefully controlled experimental setup. The following protocols outline two common methods for determining gas solubility: the volumetric method and the gravimetric method.

Volumetric Method

The volumetric method is a classical and widely used technique for measuring gas solubility. It involves measuring the volume of gas that dissolves in a known volume of solvent at a constant temperature and pressure.

Materials:

-

Gas-tight syringe or burette

-

Solubility vessel with a magnetic stirrer

-

Constant temperature bath

-

Pressure gauge (manometer)

-

This compound gas cylinder with a regulator

-

Degassed organic solvent

-

Vacuum pump

Procedure:

-

Solvent Degassing: Thoroughly degas the organic solvent to remove any dissolved air, which can interfere with the measurement. This can be achieved by methods such as freeze-pump-thaw cycles, sonication under vacuum, or sparging with an inert gas (e.g., nitrogen or argon) followed by vacuum application.

-

Apparatus Setup: Assemble the solubility apparatus, ensuring all connections are gas-tight. The solubility vessel should be placed in the constant temperature bath to maintain a precise temperature.

-

Solvent Introduction: Introduce a precisely known volume of the degassed solvent into the solubility vessel.

-

Evacuation: Evacuate the headspace above the solvent in the vessel to remove any residual air.

-

Gas Introduction: Slowly introduce this compound gas into the vessel from the gas burette. Record the initial volume of the gas in the burette.

-

Equilibration: Vigorously stir the solvent to facilitate the dissolution of the gas. Allow the system to equilibrate at the constant temperature and pressure. Equilibrium is reached when there is no further change in the gas volume in the burette over a significant period.

-

Volume Measurement: Record the final volume of the gas in the burette. The difference between the initial and final volumes, after correcting for the dead volume of the apparatus and the vapor pressure of the solvent, represents the volume of this compound dissolved in the solvent.

-

Calculation: The solubility can be expressed in various units, such as mole fraction, Henry's Law constant, or mass of gas per unit volume of solvent.

Gravimetric Method

The gravimetric method involves measuring the mass of gas absorbed by a known mass of solvent. This method is particularly suitable for ionic liquids but can be adapted for volatile organic solvents with careful control of the experimental conditions.

Materials:

-

Microbalance sensitive to at least 0.01 mg

-

Pressurized sample chamber connected to the microbalance

-

Constant temperature enclosure for the balance and sample

-

Pressure transducer

-

This compound gas cylinder with a regulator

-

Degassed organic solvent

-

Vacuum pump

Procedure:

-

Solvent Degassing: As with the volumetric method, the solvent must be thoroughly degassed.

-

Sample Preparation: A known mass of the degassed solvent is placed in a sample holder suspended from the microbalance within the pressure chamber.

-

System Evacuation: The chamber is sealed and evacuated to a high vacuum to remove any residual air.

-

Gas Introduction: this compound is introduced into the chamber at a controlled pressure.

-

Mass Measurement: The increase in the mass of the solvent is continuously monitored by the microbalance.

-

Equilibration: The system is allowed to equilibrate until the mass reading becomes stable, indicating that no more gas is dissolving in the solvent.

-

Data Analysis: The final mass increase corresponds to the mass of this compound dissolved in the known mass of the solvent at the given temperature and pressure. This data can be used to calculate the solubility.

Analytical Method for Quantification: Gas Chromatography (GC)

To determine the concentration of this compound in a solvent, gas chromatography is a highly effective analytical technique.

Instrumentation:

-

Gas chromatograph (GC) equipped with a suitable detector, such as a flame ionization detector (FID) or a thermal conductivity detector (TCD). An electron capture detector (ECD) can also be used for high sensitivity due to the electronegative fluorine atoms.

-

A capillary column appropriate for separating small, polar molecules. A column with a stationary phase like trifluoropropylmethyl polysiloxane could be a suitable choice.

-

Gas-tight syringe for liquid sample injection.

-

Headspace autosampler for automated analysis of volatile compounds in a liquid matrix.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations. This can be achieved by bubbling a known mass of this compound gas into a known mass or volume of the solvent and then performing serial dilutions.

-

Calibration Curve: Inject the standard solutions into the GC and record the peak area for this compound. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject a known volume of the sample solution (the saturated solution from the solubility experiment) into the GC under the same conditions used for the standards.

-

Quantification: Determine the peak area of this compound in the sample chromatogram and use the calibration curve to calculate its concentration.

Application in Organic Synthesis: Synthesis of Trifluoromethylated Pyrimidines

This compound is a key building block for the synthesis of various trifluoromethyl-containing heterocyclic compounds, which are of significant interest in medicinal chemistry. The following diagram illustrates a general reaction pathway for the synthesis of a 2,4-bis(trifluoromethyl)pyrimidine, a class of compounds that can be prepared using this compound.

Caption: Synthesis of 2,4-bis(Trifluoromethyl)pyrimidine.

Conclusion

This compound exhibits high solubility in common organic solvents, making it a versatile reagent in organic synthesis. While quantitative solubility data is scarce, this guide provides robust experimental and analytical protocols for its determination. The ability to precisely measure and control the concentration of this compound in solution is paramount for achieving reproducible and high-yielding synthetic transformations, particularly in the development of novel pharmaceuticals and advanced materials. Researchers are encouraged to perform their own solubility measurements for specific solvent systems and conditions to ensure the success of their experimental work.

An In-Depth Technical Guide to the Stability and Decomposition of Trifluoroacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoroacetonitrile (CF₃CN) is a colorless, toxic gas with a boiling point of -64 °C. It serves as a valuable building block in organic synthesis, particularly for the introduction of the trifluoromethyl group, a moiety of significant interest in pharmaceutical and agrochemical development. This technical guide provides a comprehensive overview of the stability and decomposition of this compound, covering its thermal, photochemical, and chemical degradation pathways. Quantitative data from cited studies are summarized, and detailed experimental methodologies are described to facilitate further research. The guide also includes visualizations of reaction pathways and experimental workflows to enhance understanding.

Chemical Stability

This compound is a thermally stable compound under standard conditions. Safety data sheets consistently report that it is stable at normal temperatures and pressures when stored in a tightly closed container in a dry, cool, and well-ventilated place[1][2]. However, its stability is compromised under specific conditions such as high temperatures, UV irradiation, and in the presence of certain chemical reagents.

Thermal Stability

The thermal decomposition of this compound has been investigated, revealing that elevated temperatures are required to induce its breakdown. Studies have shown that in the absence of other reagents, this compound decomposes to hexafluoroethane (B1207929) (C₂F₆) and cyanogen (B1215507) ((CN)₂).

Table 1: Thermal Decomposition of this compound

| Temperature Range (°C) | Decomposition Products | Rate Constant (k) | Activation Energy (Ea) | Reference |

| 684 - 809 | C₂F₆, (CN)₂ | 10¹¹·⁷ exp(—64.7 ± 3.0 kcal/RT) l/(mol sec) | 64.7 ± 3.0 kcal/mol | [3] |

| > 809 | C₂F₆, (CN)₂, N₂, other uncharacterized products | Not reported | Not reported | [3] |

Photochemical Stability

This compound is susceptible to decomposition upon exposure to vacuum ultraviolet (VUV) radiation. The primary photodissociation pathway involves the cleavage of the C-C bond, yielding trifluoromethyl (CF₃) and cyanide (CN) radicals.

Table 2: Photochemical Decomposition of this compound

| Wavelength | Primary Products | Bond Dissociation Energy (D₀(CF₃-CN)) | Reference |

| Vacuum Ultraviolet | CF₃•, CN• | 473 ± 3 kJ/mol | [4][5] |

The study of the vacuum ultraviolet photodissociation of this compound has provided valuable data on its bond dissociation energy[4][5]. However, detailed quantum yields for the photodissociation process have not been extensively reported in the reviewed literature.

Decomposition Pathways

Thermal Decomposition Mechanism

The thermal decomposition of this compound at temperatures between 684 and 809 °C proceeds via a bimolecular reaction:

2 CF₃CN → C₂F₆ + (CN)₂

At temperatures above 809 °C, the formation of nitrogen gas (N₂) and other unspecified products suggests more complex decomposition pathways become significant[3].

Photochemical Decomposition Mechanism

Upon absorption of VUV photons, this compound undergoes homolytic cleavage of the carbon-carbon single bond.

CF₃CN + hν → CF₃• + CN•

The resulting trifluoromethyl and cyanide radicals can then participate in subsequent reactions.

Chemical Decomposition (Hydrolysis and Reactivity)

Direct kinetic and mechanistic studies on the hydrolysis of this compound are not extensively available in the reviewed literature. However, the hydrolysis of nitriles, in general, can be catalyzed by both acids and bases to yield carboxylic acids or their corresponding salts, and ammonia (B1221849) or amines. The strong electron-withdrawing nature of the trifluoromethyl group in this compound is expected to influence its reactivity towards hydrolysis. Studies on the hydrolysis of related compounds, such as p-nitrophenyl trifluoroacetate (B77799) in acetonitrile-water mixtures, suggest that water can act as a nucleophile in a complex transition state[1][6].

-

Acids: Concentrated sulfuric acid can protonate acetonitrile (B52724), and in the presence of water, can catalyze its hydrolysis to acetamide (B32628) and subsequently to acetic acid[4][7]. While a direct study on this compound is not available, a similar reactivity pattern can be anticipated.

-

Bases: The reaction of acetonitrile with strong aqueous bases like sodium hydroxide (B78521) at elevated temperatures can be hazardous, leading to the formation of acetamide and sodium acetate, with the evolution of ammonia gas. This reaction is highly exothermic and can lead to a dangerous pressure buildup in a closed system[8]. It is plausible that this compound would exhibit similar, if not enhanced, reactivity due to the electron-withdrawing trifluoromethyl group.

Experimental Protocols

Thermal Decomposition Studies

A common method for studying gas-phase thermal decomposition is through the use of a shock tube coupled with analytical techniques like time-of-flight mass spectrometry (TOF-MS) or laser absorption spectroscopy[9][10][11][12][13][14][15].

Experimental Workflow: Shock Tube Pyrolysis

-

Sample Preparation: A dilute mixture of this compound in an inert gas (e.g., Argon) is prepared.

-

Shock Wave Generation: A high-pressure driver gas is used to rupture a diaphragm, generating a shock wave that propagates through the sample gas, rapidly heating it to the desired temperature.

-

Reaction Zone: The decomposition reaction occurs in the high-temperature region behind the reflected shock wave.

-

In-situ Monitoring: The progress of the reaction can be monitored in real-time using techniques like atomic resonance absorption spectrometry or by sampling the post-shock gas mixture.

-

Product Analysis: The decomposition products are analyzed using methods such as gas chromatography-mass spectrometry (GC-MS) to identify and quantify the species present.

Photochemical Decomposition Studies

The investigation of photochemical decomposition typically involves irradiating the sample with a light source of a specific wavelength and analyzing the resulting products[16].

Experimental Workflow: Gas-Phase Photolysis

-

Sample Introduction: Gaseous this compound, optionally mixed with a buffer gas, is introduced into a photolysis cell with UV-transparent windows (e.g., MgF₂ or LiF for VUV studies).

-

Irradiation: The sample is irradiated with a suitable light source, such as a deuterium (B1214612) lamp, excimer laser, or synchrotron radiation, to induce photodissociation.

-

Product Detection: The formation of photofragments can be monitored using various spectroscopic techniques, such as laser-induced fluorescence (LIF) to detect radical species like CN.

-

Quantitative Analysis: The quantum yield of the photolysis can be determined by measuring the amount of reactant consumed and the number of photons absorbed, often using a chemical actinometer for calibration.

-

Product Identification: Stable products can be collected and analyzed offline using techniques like GC-MS.

Safety and Handling

This compound is a toxic gas and should be handled with extreme caution in a well-ventilated area, preferably within a fume hood[2]. It is classified as a compressed gas that may explode if heated and is fatal if inhaled[17]. Personal protective equipment, including chemical-resistant gloves, safety goggles, and respiratory protection, is mandatory when working with this compound[2]. In case of fire, suitable extinguishing media include dry chemical, carbon dioxide, or alcohol-resistant foam. Hazardous decomposition products emitted under fire conditions include carbon monoxide, nitrogen oxides, hydrogen fluoride, and hydrogen cyanide[1].

Conclusion

This compound, while stable under standard conditions, undergoes decomposition under thermal and photochemical stress. The primary thermal decomposition products are hexafluoroethane and cyanogen, while photochemical decomposition in the vacuum ultraviolet region leads to the formation of trifluoromethyl and cyanide radicals. Although direct studies on its hydrolysis are limited, its reactivity is expected to be significant, particularly in the presence of strong acids or bases. Researchers and professionals working with this compound must adhere to strict safety protocols due to its toxicity and potential for hazardous decomposition. Further research is warranted to fully elucidate the quantum yields of its photodecomposition, the detailed kinetics and mechanisms of its hydrolysis, and its reactivity with a broader range of chemical agents.

References

- 1. Transition State Structure for the Water-Catalyzed Hydrolysis of p-Nitrophenyl Trifluoroacetate in Acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. quora.com [quora.com]

- 5. Quantum yield - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Sciencemadness Discussion Board - MeCN + H2SO4 - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. youtube.com [youtube.com]

- 9. Single-Pulse Shock Tube Experimental and Kinetic Modeling Study on Pyrolysis of a Direct Coal Liquefaction-Derived Jet Fuel and Its Blends with the Traditional RP-3 Jet Fuel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. KIT - Institute of Physical Chemistry - Molecular Physical Chemistry Group - Research - Combustion chemistry [ipc.kit.edu]

- 11. Thermal decomposition of methanol in shock waves (Journal Article) | OSTI.GOV [osti.gov]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Shock tube | Hanson Research Group [hanson.stanford.edu]

- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 17. files01.core.ac.uk [files01.core.ac.uk]

Methodological & Application

Application Notes and Protocols for Trifluoromethylation with Trifluoromethyl Cyanide (CF3CN)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the use of trifluoromethyl cyanide (CF3CN) as a building block in the synthesis of trifluoromethylated heterocyclic compounds. The protocols outlined below are intended for use by trained professionals in a laboratory setting.

Protocol 1: Synthesis of 5-Trifluoromethyl-1,2,4-Triazoles via [3+2] Cycloaddition

This protocol describes a regioselective method for the synthesis of 5-trifluoromethyl-1,2,4-triazoles through the [3+2] cycloaddition of in situ generated nitrile imines with trifluoromethyl cyanide (CF3CN).[1][2][3] In this method, CF3CN is generated in situ from a stable precursor, 2,2,2-trifluoroacetaldehyde O-(aryl)oxime.[1][2]

Reaction Principle

The reaction proceeds via the in situ generation of a nitrile imine from a hydrazonyl chloride precursor in the presence of a base. This nitrile imine then undergoes a regioselective [3+2] cycloaddition with trifluoromethyl cyanide to yield the desired 5-trifluoromethyl-1,2,4-triazole.[1][2]

Experimental Protocol

Materials:

-

Hydrazonoyl chloride derivative (1.5 equiv)

-

2,2,2-trifluoroacetaldehyde O-(2,4-dinitrophenyl) oxime (CF3CN precursor, 1.0 equiv)

-

Triethylamine (B128534) (NEt3, 3.0 equiv)

-

Dichloromethane (B109758) (CH2Cl2)

-

Schlenk tube with a stir bar

-

Teflon cap

Procedure: [2]

-

To a Schlenk tube equipped with a stir bar, add the hydrazonoyl chloride (0.30 mmol, 1.5 equiv) and 2,2,2-trifluoroacetaldehyde O-(2,4-dinitrophenyl) oxime (54.1 mg, 0.20 mmol, 1.0 equiv).

-

Add dichloromethane (1.0 mL) to the tube.

-

Add triethylamine (60.6 mg, 83.2 μL, 0.60 mmol, 3.0 equiv) to the reaction mixture.

-

Immediately seal the tube with a Teflon cap and stir the reaction mixture at room temperature for 12 hours.

-

After the reaction is complete (monitored by TLC), remove the solvent in vacuo under reduced pressure.

-

Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired 5-trifluoromethyl-1,2,4-triazole product.

Data Presentation: Substrate Scope and Yields

The following table summarizes the yields of various 5-trifluoromethyl-1,2,4-triazoles synthesized using this protocol with different hydrazonyl chloride substrates.[4]

| Entry | Hydrazonyl Chloride Substituent (R) | Product | Yield (%) |

| 1 | 4-MeC6H4 | 3a | 85 |

| 2 | 4-EtC6H4 | 3b | 82 |

| 3 | 4-t-BuC6H4 | 3c | 78 |

| 4 | 4-MeOC6H4 | 3d | 88 |

| 5 | 4-FC6H4 | 3e | 75 |

| 6 | 4-ClC6H4 | 3f | 72 |

| 7 | 4-BrC6H4 | 3g | 70 |

| 8 | 4-IC6H4 | 3h | 68 |

| 9 | 4-NO2C6H4 | 3i | 55 |

| 10 | 3-MeC6H4 | 3j | 80 |

| 11 | 2-MeC6H4 | 3k | 76 |

| 12 | Naphthalen-2-yl | 3l | 81 |

| 13 | Thiophen-2-yl | 3m | 65 |

| 14 | Pyridin-3-yl | 3n | 60 |

| 15 | Phenyl | 3o | 83 |

| 16 | 4-CF3C6H4 | 3p | 62 |

| 17 | 4-AcC6H4 | 3q | 71 |

| 18 | 4-CO2EtC6H4 | 3r | 73 |

| 19 | 2,4-diClC6H3 | 3s | 67 |

| 20 | Propyl | 5a | 52 |

| 21 | Cyclohexyl | 5b | 48 |

Reaction Conditions: Hydrazonyl chloride (0.30 mmol), 2,2,2-trifluoroacetaldehyde O-(2,4-dinitrophenyl) oxime (0.20 mmol), NEt3 (0.60 mmol), CH2Cl2 (1.0 mL), room temperature, 12 h. Isolated yields are based on the starting oxime.[4]

Concluding Remarks

The presented protocol offers a practical and efficient method for the synthesis of valuable 5-trifluoromethyl-1,2,4-triazole scaffolds.[2] The reaction proceeds under mild conditions, tolerates a wide range of functional groups, and is scalable.[1][2] This methodology provides a valuable tool for medicinal chemists and drug development professionals for the incorporation of the trifluoromethyl group into heterocyclic systems. Further exploration into the utility of trifluoromethyl cyanide as a synthon in other trifluoromethylation reactions is an area of ongoing interest.

References

- 1. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN [mdpi.com]

- 3. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for [3+2] Cycloaddition Reactions of Trifluoroacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoroacetonitrile (CF₃CN) is a versatile and highly reactive building block in organic synthesis, particularly in the construction of trifluoromethyl-substituted heterocycles. The strong electron-withdrawing nature of the trifluoromethyl group activates the nitrile functionality, making it a potent dipolarophile in [3+2] cycloaddition reactions. This reactivity allows for the straightforward synthesis of a variety of five-membered heterocyclic rings containing a trifluoromethyl group, which are of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group can enhance the lipophilicity, metabolic stability, and binding affinity of drug candidates.[1][2][3]

This document provides detailed application notes and experimental protocols for the [3+2] cycloaddition of this compound with various 1,3-dipoles, including nitrile imines, azides, nitrile oxides, and diazo compounds.

[3+2] Cycloaddition with Nitrile Imines: Synthesis of 5-Trifluoromethyl-1,2,4-Triazoles

The reaction of this compound with in situ generated nitrile imines is a highly efficient and regioselective method for the synthesis of 1,3-diaryl-5-trifluoromethyl-1,2,4-triazoles. These compounds are valuable scaffolds in drug discovery, exhibiting a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[4][5][6][7]

Reaction Scheme

Caption: General scheme for the [3+2] cycloaddition of this compound with a nitrile imine.

Experimental Protocol: General Procedure for the Synthesis of 1,3-Diaryl-5-trifluoromethyl-1,2,4-triazoles

This protocol is adapted from the work of You and Weng et al.[5]

Materials:

-

Appropriate hydrazonoyl chloride (1.0 equiv)

-

This compound precursor, e.g., 2,2,2-trifluoroacetaldehyde O-(aryl)oxime (1.0 equiv)

-

Triethylamine (B128534) (Et₃N) (3.0 equiv)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a stirred solution of the hydrazonoyl chloride (0.30 mmol, 1.5 equiv) and 2,2,2-trifluoroacetaldehyde O-(2,4-dinitrophenyl) oxime (54.1 mg, 0.20 mmol, 1.0 equiv) in CH₂Cl₂ (1.0 mL) in a Schlenk tube, add triethylamine (60.6 mg, 83.2 μL, 0.60 mmol, 3.0 equiv).

-

Seal the tube and stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica (B1680970) gel column chromatography to afford the desired 1,3-diaryl-5-trifluoromethyl-1,2,4-triazole.

Quantitative Data: Yields of Representative 5-Trifluoromethyl-1,2,4-Triazoles

| Entry | Ar¹ | Ar² | Yield (%) |

| 1 | C₆H₅ | C₆H₅ | 98 |

| 2 | 4-MeC₆H₄ | C₆H₅ | 95 |

| 3 | 4-MeOC₆H₄ | C₆H₅ | 92 |

| 4 | 4-FC₆H₄ | C₆H₅ | 85 |

| 5 | 4-ClC₆H₄ | C₆H₅ | 88 |

| 6 | 4-BrC₆H₄ | C₆H₅ | 87 |

| 7 | 4-NO₂C₆H₄ | C₆H₅ | 39 |

| 8 | C₆H₅ | 4-MeC₆H₄ | 96 |

| 9 | C₆H₅ | 4-ClC₆H₄ | 89 |

Data adapted from You and Weng et al.[5]

Experimental Workflow

Caption: Workflow for the synthesis of 5-trifluoromethyl-1,2,4-triazoles.

[3+2] Cycloaddition with Azides: Synthesis of 5-Trifluoromethyltetrazoles

The [3+2] cycloaddition of this compound with an azide (B81097) source, typically sodium azide, provides a direct route to 5-trifluoromethyltetrazole. Tetrazoles are important bioisosteres for carboxylic acids in drug design, offering improved metabolic stability and pharmacokinetic properties.[8][9]

Reaction Scheme

Caption: General scheme for the synthesis of 5-trifluoromethyltetrazole.

Experimental Protocol: Synthesis of 5-Trifluoromethyltetrazole Sodium Salt

This protocol is based on the work of Norris and Ellis groups.[10]

Materials:

-

Phosphorus pentoxide (P₂O₅)

-

Sodium azide (NaN₃)

-

Anhydrous solvent (e.g., high-boiling ether)

Procedure:

-

Generation of this compound: In a flame-dried apparatus under an inert atmosphere, dehydrate trifluoroacetamide with phosphorus pentoxide by heating. The resulting this compound gas is passed directly into the next reaction step.

-

Cycloaddition: Bubble the generated this compound gas through a stirred suspension of sodium azide in an anhydrous high-boiling ether solvent at an elevated temperature.

-

Reaction Monitoring and Work-up: Monitor the reaction by observing the consumption of sodium azide. After completion, cool the reaction mixture to room temperature.

-

Isolation: Filter the reaction mixture to collect the solid product. Wash the solid with a low-boiling ether and dry under vacuum to yield 5-trifluoromethyltetrazole sodium salt.

Note: This reaction involves the generation of a gaseous reagent and the use of sodium azide. Appropriate safety precautions must be taken, and the reaction should be performed in a well-ventilated fume hood.

Quantitative Data

| Product | Yield (%) |

| 5-Trifluoromethyltetrazole sodium salt | 98 |

Data adapted from the work of Norris and Ellis groups.[10]

[3+2] Cycloaddition with Nitrile Oxides: Synthesis of 3-Trifluoromethyl-1,2,4-Oxadiazoles

The cycloaddition of this compound with nitrile oxides, generated in situ from hydroxamoyl chlorides, leads to the formation of 3-substituted-5-trifluoromethyl-1,2,4-oxadiazoles. These heterocycles are of interest in medicinal chemistry and materials science.[11][12][13]

Conceptual Reaction Scheme

Caption: Conceptual scheme for the synthesis of 3-aryl-5-trifluoromethyl-1,2,4-oxadiazoles.

Representative Experimental Protocol (Hypothetical)

Based on general procedures for nitrile oxide cycloadditions, a potential protocol is outlined below.[14]

Materials:

-

Appropriate hydroxamoyl chloride (1.0 equiv)

-

This compound (can be generated in situ or introduced as a gas)

-

A suitable base (e.g., triethylamine)

-

Anhydrous aprotic solvent (e.g., THF, CH₂Cl₂)

Procedure:

-

Dissolve the hydroxamoyl chloride in the anhydrous solvent in a reaction vessel equipped with a gas inlet.

-

Slowly add the base to the solution at room temperature to generate the nitrile oxide in situ.

-

Bubble this compound gas through the reaction mixture or add a solution of a this compound precursor.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, filter the reaction mixture to remove any precipitated salts.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the 3-aryl-5-trifluoromethyl-1,2,4-oxadiazole.

[3+2] Cycloaddition with Diazo Compounds: Synthesis of 3-Trifluoromethyl-pyrazoles

The reaction of this compound with diazo compounds can lead to the formation of trifluoromethyl-substituted pyrazoles. The regioselectivity of this reaction can be influenced by the substituents on the diazo compound.[2][15]

Conceptual Reaction Scheme

Caption: Conceptual scheme for the synthesis of trifluoromethyl-pyrazoles.

Representative Experimental Protocol (Hypothetical)

A general procedure for such a cycloaddition would likely involve the following steps.

Materials:

-

A suitable diazo compound (e.g., diazomethane, ethyl diazoacetate)

-

This compound

-

An appropriate solvent (e.g., ether, CH₂Cl₂)

Procedure:

-

Prepare a solution of the diazo compound in the chosen solvent. Caution: Diazo compounds are potentially explosive and toxic.

-

Cool the solution to a low temperature (e.g., 0 °C or -78 °C).

-

Slowly bubble this compound gas into the stirred solution.

-

Allow the reaction mixture to warm to room temperature slowly and stir for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench any unreacted diazo compound (e.g., with acetic acid).

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Applications in Drug Development and Agrochemicals

Trifluoromethyl-substituted heterocycles synthesized via [3+2] cycloaddition reactions of this compound are prevalent in pharmaceuticals and agrochemicals.

-

Trifluoromethyl-1,2,4-triazoles: These compounds have shown a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. They are key pharmacophores in several marketed drugs and clinical candidates.[6][7][16]

-

Trifluoromethyl-tetrazoles: Often used as bioisosteres of carboxylic acids, they can improve the pharmacokinetic profile of drug candidates. They have been incorporated into various therapeutic agents targeting a range of diseases.[8][9]

-

Trifluoromethyl-pyrazoles: This class of compounds is widely used in both the pharmaceutical and agrochemical industries. They are known to act as inhibitors of various enzymes and receptors and are found in several commercial pesticides and drugs.[17][18]

Signaling Pathway Example: Inhibition of a Kinase by a Trifluoromethyl-Heterocycle

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a trifluoromethyl-heterocycle.

Conclusion

The [3+2] cycloaddition reactions of this compound offer a powerful and versatile strategy for the synthesis of a diverse range of trifluoromethyl-substituted five-membered heterocycles. The protocols and data presented herein provide a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the exploration of novel chemical entities with potentially enhanced biological and physical properties. The continued investigation into these reactions is expected to yield new and improved synthetic methodologies and contribute to the development of innovative pharmaceuticals and agrochemicals.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanistic Aspects of [3+2] Cycloaddition Reaction of this compound with Diarylnitrilimines in Light of Molecular Electron Density Theory Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 7. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Zinc tetrafluoroborate catalyzed α-stereoselective synthesis of pseudoglycals: efficient synthesis of digitoxin α-l-amicetose - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sioc.cas.cn [sioc.cas.cn]

- 11. CN110997644A - Preparation of substituted 3-aryl-5-trifluoromethyl-1, 2, 4-oxadiazoles - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. eckert-liotta.chbe.gatech.edu [eckert-liotta.chbe.gatech.edu]

- 17. Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against : Toward Sustainable Land Snail Control - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against Monacha cartusiana: Toward Sustainable Land Snail Control - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Trifluoromethyl-containing Heterocycles

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This powerful modification can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, ultimately leading to improved pharmacokinetic and pharmacodynamic profiles. These application notes provide detailed protocols for several key methods in the synthesis of trifluoromethyl-containing heterocycles, offering researchers a practical guide to implementing these transformative reactions in their own laboratories.

Direct C-H Trifluoromethylation of Heterocyles via Radical Mediaton

Direct C-H functionalization is an atom-economical and efficient strategy for the synthesis of complex molecules. The trifluoromethylation of heterocycles using a radical-based approach with sodium trifluoromethanesulfinate (CF3SO2Na), commonly known as Langlois' reagent, is a particularly effective method. This protocol is operationally simple, scalable, and proceeds at ambient temperature, making it a valuable tool in drug discovery.[1]

Experimental Protocol: Trifluoromethylation of Caffeine (B1668208)

This protocol describes the direct C-H trifluoromethylation of caffeine at the C-8 position using sodium trifluoromethanesulfinate and tert-butyl hydroperoxide (t-BuOOH) as an oxidant.

Materials:

-

Caffeine (1.0 equiv)

-

Sodium trifluoromethanesulfinate (Langlois' reagent, 3.0 equiv)

-

tert-Butyl hydroperoxide (70 wt. % in H2O, 5.0 equiv)

-

Water (H2O)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add caffeine (1.0 mmol, 194.2 mg).

-

Add dichloromethane (5 mL) and water (2 mL) to the flask.

-

To the stirred biphasic mixture, add sodium trifluoromethanesulfinate (3.0 mmol, 468.2 mg).

-

Slowly add tert-butyl hydroperoxide (5.0 mmol, 0.64 mL) to the reaction mixture.

-

Stir the reaction vigorously at room temperature (23 °C) for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (10 mL).

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 8-(trifluoromethyl)caffeine.

Quantitative Data: Substrate Scope of Direct C-H Trifluoromethylation

| Substrate | Product | Yield (%) |

| Caffeine | 8-(Trifluoromethyl)caffeine | 91 |

| 4-Acetylpyridine | 4-Acetyl-2-(trifluoromethyl)pyridine | 75 |

| Nicotinamide | 2-(Trifluoromethyl)nicotinamide | 68 |

| 1-Methylindole | 1-Methyl-3-(trifluoromethyl)indole | 55 |

| Thiophene | 2-(Trifluoromethyl)thiophene | 40 |

Workflow and Mechanism

Caption: Workflow for direct C-H trifluoromethylation and a simplified radical mechanism.

Synthesis of Trifluoromethyl-Pyrazoles using a Building Block Approach

The use of trifluoromethylated building blocks is a powerful strategy for the synthesis of complex heterocyclic structures. This protocol details the synthesis of a 3-trifluoromethylpyrazole via the cyclization of an α,β-alkynic hydrazone with a hypervalent iodine reagent, which acts as the trifluoromethyl source.[2]

Experimental Protocol: Synthesis of a 3-Trifluoromethylpyrazole

This protocol describes the synthesis of a 3-trifluoromethylpyrazole from an α,β-alkynic hydrazone using a Togni-type reagent.

Materials:

-

α,β-Alkynic hydrazone (1.0 equiv)

-

1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent I, 1.5 equiv)

-

Copper(I) iodide (CuI, 0.1 equiv)

-

Saturated aqueous sodium thiosulfate (B1220275) (Na2S2O3)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk tube under an argon atmosphere, add the α,β-alkynic hydrazone (0.5 mmol).

-

Add 1,2-dichloroethane (5 mL) to dissolve the starting material.

-

Add copper(I) iodide (0.05 mmol, 9.5 mg) and Togni's Reagent I (0.75 mmol, 237 mg).

-

Seal the tube and stir the reaction mixture at 60 °C for 16 hours.

-

After cooling to room temperature, quench the reaction with saturated aqueous sodium thiosulfate (10 mL).

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired 3-trifluoromethylpyrazole.

Quantitative Data: Substrate Scope for Trifluoromethylpyrazole Synthesis

| R1 (on Hydrazone) | R2 (on Alkyne) | Yield (%) |

| Phenyl | Phenyl | 85 |

| 4-Methoxyphenyl | Phenyl | 82 |

| 4-Chlorophenyl | Phenyl | 78 |

| Phenyl | Cyclohexyl | 75 |

| Phenyl | n-Butyl | 70 |

Reaction Pathway

References

Application Note and Protocol for Reactions with Trifluoroacetonitrile Gas

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the safe and effective use of trifluoroacetonitrile (CF₃CN) gas in chemical reactions. This compound is a valuable reagent for the introduction of the trifluoromethyl group, a moiety of significant interest in pharmaceutical and materials science. However, its high toxicity and gaseous nature necessitate specialized handling procedures and experimental setups.

Introduction

This compound is a colorless, toxic gas that serves as a key building block in organic synthesis, particularly for the creation of trifluoromethyl-containing heterocycles.[1] Its high reactivity and unique properties make it a powerful tool for the development of novel chemical entities. This application note provides essential information for the safe handling of this compound gas and a general protocol for its use in a typical laboratory setting, focusing on a [3+2] cycloaddition reaction as an exemplary application.

Safety Precautions and Handling

This compound is a highly toxic and corrosive gas and must be handled with extreme caution in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2][3][4][5][6]

2.1. Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.

-

Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or neoprene).

-

Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

-

Respiratory Protection: A self-contained breathing apparatus (SCBA) should be available for emergency situations. For routine operations within a fume hood, proper ventilation is the primary engineering control.

2.2. Gas Cylinder Handling:

-

This compound is typically supplied in small compressed gas cylinders known as lecture bottles.

-

Always secure lecture bottles in an upright position using a strap or stand.[2][3][4]

-

Use a regulator specifically designed for corrosive gases. Stainless steel is recommended.

-

Check for leaks using a suitable leak detection solution (e.g., Snoop) after connecting the regulator and before opening the main cylinder valve.

-

When not in use, the cylinder valve should be closed, and the regulator removed.

-

Transport lecture bottles using a cart; never carry them by hand.[2]

2.3. Emergency Procedures:

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Leak: If a leak is detected, evacuate the area immediately and notify emergency personnel. If it is safe to do so, close the cylinder valve.

Experimental Setup

A typical setup for a reaction involving the introduction of this compound gas into a liquid-phase reaction is depicted below. The entire apparatus must be placed within a certified chemical fume hood.

Experimental Protocol: [3+2] Cycloaddition of this compound

This protocol describes a general procedure for the [3+2] cycloaddition of this compound with a nitrile imine to form a 5-trifluoromethyl-1,2,4-triazole. Nitrile imines are typically generated in situ.

4.1. Materials and Equipment:

-

This compound gas in a lecture bottle

-

Corrosive gas regulator (stainless steel)

-

Mass flow controller

-

Three-neck round-bottom flask, oven-dried

-

Magnetic stir bar and stir plate

-

Condenser

-

Septa

-

Gas inlet tube

-

Outlet bubbler with mineral oil

-